MG-262 - 179324-22-2

MG-262

Catalog Number: EVT-275998
CAS Number: 179324-22-2
Molecular Formula: C25H42BN3O6
Molecular Weight: 491.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MG-262 (also known as carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) is a potent, cell-permeable, and reversible proteasome inhibitor. It acts by blocking the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation in eukaryotic cells [, ]. MG-262 is widely used in scientific research to investigate the role of the ubiquitin-proteasome system in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.

Future Directions
  • Optimization of MG-262 as a therapeutic agent: While MG-262 shows promise as an anti-cancer agent, further research is needed to improve its efficacy and reduce potential side effects [].
  • Development of more specific proteasome inhibitors: Targeting specific proteasome subunits or activities could lead to more selective and effective therapies [].
  • Exploration of MG-262 in combination therapies: Combining MG-262 with other drugs, such as autophagy inhibitors [] or histone deacetylase inhibitors [], could enhance therapeutic efficacy in various diseases.

Bortezomib (Velcade)

    Compound Description: Bortezomib, commercially known as Velcade, is a boronic acid-based proteasome inhibitor approved by the FDA for systemic use []. It is primarily used in treating multiple myeloma [, ].

(-)-Epigallocatechin gallate (EGCG)

    Compound Description: (-)-Epigallocatechin gallate (EGCG) is a polyphenol found abundantly in green tea. It possesses antioxidant properties and is being investigated for potential anticancer effects [].

    Relevance: Interestingly, EGCG has been found to antagonize the anticancer effects of boronic acid-based proteasome inhibitors, including MG-262 and Bortezomib []. This antagonistic effect arises from EGCG's ability to directly react with and block the proteasome inhibitory function of these compounds [].

MG-132

    Compound Description: MG-132 is a peptide aldehyde and a potent, cell-permeable proteasome inhibitor [, , ]. It is widely used in research to investigate the ubiquitin-proteasome system.

PS-IX

    Compound Description: PS-IX is a boronic acid-based proteasome inhibitor, similar to MG-262 and Bortezomib [].

    Relevance: PS-IX shares its mechanism of action and susceptibility to EGCG antagonism with MG-262, suggesting structural and functional similarities [].

PS-I

    Compound Description: PS-I is a proteasome inhibitor, but unlike MG-262, it is not boronic acid-based [].

    Relevance: Although PS-I inhibits the proteasome, it does not exhibit the same sensitivity to EGCG antagonism as MG-262, indicating a different structural class and potentially a distinct binding mechanism to the proteasome [].

Nelfinavir

    Compound Description: Nelfinavir is a non-boronic acid-based proteasome inhibitor with antiviral properties, primarily used in treating HIV infection [].

    Relevance: Nelfinavir inhibits the proteasome through a different mechanism than MG-262 and is not antagonized by EGCG, highlighting the specificity of EGCG antagonism towards boronic acid-based proteasome inhibitors [].

Anisomycin

    Compound Description: Anisomycin is a compound predicted to target OA-related modules and could be a potential drug for osteoarthritis therapy [].

    Relevance: While Anisomycin is not structurally related to MG-262, it is predicted to target similar pathways related to osteoarthritis []. This suggests potential overlap in their therapeutic applications, specifically in addressing osteoarthritis.

Other Related Compounds Mentioned:

  • Lasalocid []: A potential therapeutic agent for Glioblastoma, alongside MG-262.
  • Nystatin []: Identified as potentially beneficial in reducing Glioblastoma development, along with MG-262.
  • Alimemazine []: A drug identified as a potential therapy for AML, similar to MG-262.
  • Fluoxetine []: Highlighted as a potential therapeutic agent for AML, alongside MG-262.
  • Quipazine []: Identified as potentially beneficial for AML targeted therapy, along with MG-262.
  • Naltrexone []: Identified as a potential AML therapy, similar to MG-262.
  • Oxybenzone []: Highlighted as a potential therapy for AML, alongside MG-262.
  • 15-delta prostaglandin J2 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Vorinostat []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • 5155877 []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Puromycin []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Withaferin A []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Ciclopirox []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Chloropyrazine []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
  • Megestrol []: Identified as a potential targeted therapy drug for LGG, similar to MG-262.
Source and Classification

MG-262 is classified as a synthetic small molecule and is part of a broader class of compounds known as proteasome inhibitors. These inhibitors are designed to block the proteasome's function, thereby preventing the degradation of ubiquitinated proteins. The compound was developed through modifications of earlier proteasome inhibitors, such as MG-132, enhancing its potency and selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of MG-262 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 4-(methoxycarbonyl)benzyl 1H-imidazole-1-carboxylate.
  2. Reactions: The compound undergoes multiple reactions, including coupling reactions with boronated peptides to form intermediate structures.
  3. Purification: After the synthesis, purification techniques such as chromatography are employed to isolate MG-262 from reaction by-products.

The detailed synthetic pathway has been documented in various studies, highlighting the importance of each step in achieving high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of MG-262 can be described by its chemical formula C16H19N3O4C_{16}H_{19}N_{3}O_{4} and molecular weight of approximately 319.34 g/mol. The compound features a hydroxamate group that is crucial for its inhibitory activity against the proteasome. Key structural characteristics include:

  • Functional Groups: Hydroxamic acid moiety which is essential for binding to the active site of the proteasome.
  • Chirality: The presence of chiral centers contributes to its biological activity.

A three-dimensional representation of MG-262 can be generated using molecular modeling software to visualize its interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

MG-262 primarily acts through competitive inhibition of the proteasome's catalytic sites. The mechanism involves:

  1. Binding: MG-262 binds to the active site of the 20S proteasome, preventing substrate access.
  2. Inhibition Kinetics: Studies have demonstrated that MG-262 exhibits a dose-dependent inhibition profile, with IC50 values indicating its potency in various cellular models.

The compound has been shown to induce significant changes in protein turnover rates within cells, leading to altered cellular responses such as apoptosis and cell cycle arrest .

Mechanism of Action

Process and Data

The mechanism by which MG-262 exerts its effects involves several key processes:

  1. Proteasome Inhibition: By binding to the active site of the proteasome, MG-262 inhibits the degradation of pro-apoptotic factors and cell cycle regulators.
  2. Cellular Response: The accumulation of these proteins leads to enhanced apoptosis in cancer cells and can disrupt normal cellular functions in non-cancerous cells.

Quantitative assays have demonstrated that MG-262 significantly alters protein synthesis rates and mRNA translation efficiency following treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MG-262 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the identity and purity of synthesized MG-262 .

Applications

Scientific Uses

MG-262 has garnered attention for its potential applications in various fields:

  1. Cancer Research: Its ability to induce apoptosis makes it a candidate for cancer therapeutics, particularly in hematological malignancies.
  2. Neurobiology: Studies have shown that MG-262 can modulate protein synthesis in neuronal cells, suggesting possible implications in neurodegenerative diseases.
  3. Drug Development: As a model compound for designing new proteasome inhibitors, MG-262 serves as a benchmark for evaluating the efficacy of novel therapeutic agents .

Properties

CAS Number

179324-22-2

Product Name

MG-262

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid

Molecular Formula

C25H42BN3O6

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N

SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Solubility

Soluble in DMSO

Synonyms

MG-262; MG 262; MG262; Z-LLL-boronate; Z-LLL-B(OH)2; Z-Leu-Leu-Leu-B(OH)2; PS-III; PS III; PSIII;

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.